molecular formula C19H34ClNO3 B580313 1-Hydroxy Fingolimod Hydrochloride CAS No. 268557-51-3

1-Hydroxy Fingolimod Hydrochloride

Cat. No.: B580313
CAS No.: 268557-51-3
M. Wt: 359.935
InChI Key: BVEROLVYZKXBKL-UHFFFAOYSA-N
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Description

1-Hydroxy Fingolimod Hydrochloride is a chemical derivative related to Fingolimod (FTY720), a well-characterized sphingosine 1-phosphate (S1P) receptor modulator . The parent compound, Fingolimod, is phosphorylated in vivo by sphingosine kinase to form its active metabolite, fingolimod-phosphate, which acts as a functional antagonist of the S1P1 receptor on lymphocytes . This mechanism leads to the internalization of the S1P1 receptor, sequestering lymphocytes in lymph nodes and thereby reducing their migration to sites of inflammation, such as the central nervous system in autoimmune models . As a listed impurity of Fingolimod, this compound is a critical reference standard for researchers . Its primary research value lies in analytical applications, including method development and validation, quality control (QC) of pharmaceutical compounds, and studies investigating the metabolic pathways and degradation profiles of Fingolimod . By utilizing this high-purity compound, scientists can ensure the accuracy and reliability of their analyses concerning Fingolimod and its related substances. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

268557-51-3

Molecular Formula

C19H34ClNO3

Molecular Weight

359.935

IUPAC Name

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride

InChI

InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H

InChI Key

BVEROLVYZKXBKL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl

Synonyms

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol Hydrochloride (1:1); 

Origin of Product

United States

Formation and Metabolic Profile of 1 Hydroxy Fingolimod

Enzymatic Pathways Leading to 1-Hydroxylation of Fingolimod (B1672674)

The primary route for the clearance of fingolimod from the body is through metabolic breakdown, with hydroxylation being a critical initial step. nih.gov This process primarily occurs at the terminal methyl group of the octyl side chain, a reaction known as ω-hydroxylation. nih.govresearchgate.net This initial hydroxylation leads to the formation of an alcohol metabolite, a precursor to further oxidation and inactivation. nih.govplos.org

Research has conclusively identified the Cytochrome P450 (CYP) superfamily of enzymes as the main catalysts for fingolimod's metabolism. nih.gov Specifically, CYP4F2 is the principal enzyme responsible for the ω-hydroxylation of fingolimod. nih.govdrugbank.comfrontiersin.orgnih.gov This pathway is considered the main elimination route for the drug in vivo. nih.gov

Studies using human liver microsomes (HLM) have demonstrated that the ω-hydroxylation of fingolimod is the major metabolic pathway observed. nih.gov The significance of CYP4F2 in this process is highlighted by several key findings:

Inhibition Studies: Ketoconazole, a known inhibitor of CYP4F2, significantly inhibits the metabolism of fingolimod in HLM. nih.govnih.gov

Antibody Inhibition: An antibody specifically targeting CYP4F2 was able to almost completely block the metabolism of fingolimod in HLM, whereas antibodies against other major CYP enzymes like CYP2D6, CYP2E1, and CYP3A4 showed no significant inhibition. nih.gov

Recombinant Enzymes: Among a panel of 21 recombinant human P450 enzymes, only CYP4F2 produced metabolite profiles similar to those seen in HLM. nih.gov

The central role of the CYP4F subfamily in fingolimod elimination suggests a relatively low potential for drug-drug interactions, as few other drugs are metabolized by these specific enzymes. nih.govresearchgate.net

While CYP4F2 is the primary enzyme, other members of the CYP4F subfamily may also contribute to the hydroxylation of fingolimod. nih.gov Notably, CYP4F3B has been shown to produce metabolite profiles similar to those in HLM, although to a lesser extent than CYP4F2. nih.gov

Some research suggests minor metabolic contributions from other CYP isoenzymes, including CYP2D6, CYP2E1, 3A4, and 4F12. wvu.edu However, studies on HLM from various individual donors found no correlation between the rates of fingolimod metabolism and the marker activities for major drug-metabolizing CYP enzymes, reinforcing the primary and predominant role of the CYP4F subfamily. nih.gov

Enzyme FamilySpecific EnzymeRole in 1-Hydroxylation of Fingolimod
Cytochrome P450 CYP4F2 Major enzyme responsible for ω-hydroxylation. nih.govdrugbank.comfrontiersin.org
CYP4F3B Possible contributor to ω-hydroxylation. nih.gov
CYP2D6, CYP2E1, CYP3A4, CYP4F12 Minor metabolic contributions suggested in some studies. wvu.edu

Metabolic Fate and Inactivation Pathways

The formation of 1-Hydroxy Fingolimod (metabolite M12) is the first and rate-limiting step in a multi-stage inactivation pathway. researchgate.netnih.govplos.org Following ω-hydroxylation, the resulting alcohol metabolite undergoes further rapid oxidation. nih.govnih.gov

This oxidation converts the terminal alcohol group into a carboxylic acid, forming an inactive carboxylic acid metabolite (known as M1). nih.govplos.orgresearchgate.net This metabolite then undergoes subsequent β-oxidation, similar to the metabolism of fatty acids, which systematically shortens the octyl chain and generates a series of inactive carboxylic acid metabolites of varying lengths (M2-M4). nih.govplos.org

Ultimately, these inactive metabolites are the primary forms of the drug eliminated from the body. Approximately 81% of an oral dose of fingolimod is eventually excreted in the urine in the form of these inactive metabolites. drugbank.comwvu.edunih.gov The parent compound, fingolimod, and its active phosphorylated form account for less than 2.5% of the dose excreted in the feces. wvu.edunih.gov

Quantitative Analysis of 1-Hydroxy Fingolimod Formation in Preclinical Models

In vitro studies using human liver microsomes (HLM) have provided quantitative data on the formation of the initial hydroxylated metabolite. The enzyme kinetics for the ω-hydroxylation of fingolimod in HLM follow the Michaelis-Menten model.

Enzyme Kinetics of Fingolimod ω-Hydroxylation in Human Liver Microsomes

Kinetic Parameter Value
Michaelis-Menten constant (Km) 183 µM
Maximum velocity (Vmax) 1847 pmol/(min · mg)

(Data sourced from Jin et al., 2010) nih.gov

Further preclinical investigations using rat and human hepatocytes confirmed that the oxidation of the octyl side chain is the major metabolic pathway. plos.org While the formation of hydroxylated metabolites was identified early in incubations with both rat and human hepatocytes, the rate of metabolism of the parent compound differed, being more rapid in rat hepatocytes. plos.org

Molecular and Cellular Mechanisms of Action

Interactions with Sphingosine (B13886) 1-Phosphate (S1P) Receptors

Fingolimod (B1672674) phosphate (B84403) acts as a potent modulator of four out of the five known S1P receptor subtypes. nih.govnih.gov These G protein-coupled receptors (GPCRs) are crucial in regulating numerous physiological processes, most notably the trafficking of lymphocytes. aimspress.comfao.org

Fingolimod phosphate binds with high affinity to S1P1, S1P3, S1P4, and S1P5 receptors, while showing no significant activity at the S1P2 subtype. aimspress.comfrontiersin.orgresearchgate.net Its binding affinity is comparable to that of the endogenous ligand, S1P, for several of these receptor subtypes. The non-selective nature of its interaction with these four receptor subtypes underpins its broad range of biological activities. frontiersin.org Research has quantified the binding affinities, often expressed as the half-maximal inhibitory concentration (IC50), demonstrating potent interaction at the nanomolar level for S1P1 and S1P5.

S1P Receptor SubtypeFingolimod Phosphate (IC50)S1P (IC50)
S1P10.28 nM0.67 nM
S1P2> 10,000 nM0.35 nM
S1P36.3 nM0.26 nM
S1P415 nM34 nM
S1P50.77 nM0.55 nM

Data sourced from research on the binding affinities of fingolimod phosphate and the endogenous ligand S1P at S1P receptor subtypes. researchgate.net

Although fingolimod phosphate initially acts as an agonist at the S1P1 receptor, its sustained binding leads to a unique process known as "functional antagonism". aimspress.comresearchgate.netmdpi.comresearchgate.net Upon binding, the fingolimod phosphate-S1P1 receptor complex is internalized into the cell. researchgate.netmdpi.comnih.gov Unlike internalization induced by the natural ligand S1P, after which the receptor is typically recycled back to the cell surface, the complex formed with fingolimod phosphate is targeted for irreversible degradation through the proteasomal pathway. mdpi.comnih.gov

This continuous and prolonged internalization and subsequent degradation result in a profound and sustained downregulation of S1P1 receptors on the surface of target cells, particularly lymphocytes. aimspress.comresearchgate.net This depletion of surface receptors renders the cells unresponsive to the S1P gradient that normally governs their movement, effectively antagonizing the receptor's function. researchgate.net

As a G protein-coupled receptor modulator, fingolimod phosphate's binding to S1P receptors initiates intracellular signaling cascades. The activation of S1P1 receptors is primarily coupled to the Gi family of G proteins. researchgate.net This interaction inhibits adenylyl cyclase activity and activates downstream pathways, including the Ras-MAPK (mitogen-activated protein kinase) and PI3K-Akt signaling cascades, which are involved in cell survival, proliferation, and migration.

The process of receptor internalization is also an active signaling event, mediated by G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin. frontiersin.orgnih.gov Following agonist binding by fingolimod phosphate, GRK2 phosphorylates the C-terminal tail of the S1P1 receptor, which facilitates the binding of β-arrestin and triggers the internalization of the receptor. nih.gov Studies have also shown that fingolimod can induce a dose-dependent reduction of S1P1-stimulated G-protein activation in the central nervous system, consistent with receptor desensitization. nih.gov

Modulation of Lymphocyte Trafficking and Sequestration in Preclinical Settings

The most well-characterized pharmacological effect of fingolimod is the modulation of lymphocyte trafficking. nih.gov The egress of lymphocytes, particularly naïve T cells and central memory T cells, from secondary lymphoid organs (SLOs) like lymph nodes is critically dependent on S1P1 receptor signaling. aimspress.comfao.org These cells express S1P1 and are guided by an S1P concentration gradient, which is high in the blood and lymph and low within the lymphoid tissues. mdpi.com

By inducing the internalization and functional antagonism of S1P1 receptors on lymphocytes, fingolimod phosphate abrogates their ability to respond to this S1P gradient. nih.govnih.gov This effectively traps the lymphocytes within the lymph nodes, preventing their exit into the peripheral circulation. nih.govnih.gov This sequestration leads to a rapid and reversible reduction in the number of circulating peripheral lymphocytes. nih.gov Preclinical studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), have demonstrated that this sequestration of lymphocytes reduces their infiltration into inflammatory sites like the central nervous system. nih.govfao.orgfrontiersin.org

Non-S1P Receptor Mediated Mechanisms

While the primary mechanism of action is through S1P receptors, evidence suggests that fingolimod may also exert effects through other pathways.

Fingolimod and its phosphorylated form are structurally similar to sphingosine and S1P, respectively, allowing them to interact with key enzymes in the sphingolipid metabolic pathway. researchgate.net

Sphingosine Kinases (SphK): Fingolimod itself is a substrate for sphingosine kinases (both SphK1 and SphK2), which phosphorylate it to its active form, fingolimod phosphate. researchgate.netnih.govaimspress.com This is a critical activation step for its S1P receptor-mediated effects.

S1P Lyase: Research has indicated that fingolimod can have inhibitory effects on S1P lyase, the enzyme responsible for the irreversible degradation of S1P. researchgate.net

Ceramide Synthases: Inhibitory effects on ceramide synthases have also been reported in preclinical studies. researchgate.net

These interactions suggest that beyond receptor modulation, fingolimod may also alter the cellular balance of critical sphingolipid metabolites, though the clinical significance of these non-receptor-mediated effects is still under investigation.

Modulation of Protein Phosphatase 2A (PP2A) Activity

1-Hydroxy Fingolimod Hydrochloride, hereafter referred to as Fingolimod (FTY720), and its active metabolite, Fingolimod-phosphate (Fingolimod-P), have been shown to exert effects on cellular signaling pathways by modulating the activity of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a role in regulating various cellular processes, and its dysregulation is implicated in inflammatory conditions.

Research indicates that both the phosphorylated and non-phosphorylated forms of Fingolimod can activate PP2A. nih.govfrontiersin.org The non-phosphorylated form of Fingolimod, in particular, has been shown to mediate its effects via the SET/PP2A pathway. nih.gov SET, also known as TAF-I (Template-Activating Factor I), is an endogenous inhibitor of PP2A. mdpi.com By targeting and disrupting the inhibitory activity of the SET protein, Fingolimod effectively reactivates PP2A. nih.govmdpi.com

This activation of PP2A has significant downstream anti-inflammatory consequences. For instance, in human monocytes, Fingolimod-P activates PP2A, which in turn inhibits the production of interleukin-1β (IL-1β) induced by monosodium urate crystals, a key driver of inflammation in gout. nih.gov Furthermore, studies in CD8+ T cells have demonstrated that the inhibitory effect of non-phosphorylated Fingolimod on IFN-γ production is mediated through the SET/PP2A pathway. This effect was reversible by a PP2A inhibitor, confirming the mechanism. nih.gov

Table 1: Research Findings on Fingolimod's Modulation of PP2A Activity
Form of CompoundCell Type/SystemMechanismObserved EffectSource
Fingolimod-PHuman MonocytesActivation of PP2AInhibition of MSU crystal-induced IL-1β production nih.gov
Fingolimod (non-phosphorylated)Primary CD8+ T cells and SplenocytesInhibition of the SET protein, leading to PP2A activationPrevention of IL-33/IL-12 induced IFN-γ production nih.gov
FingolimodGeneral Cellular ModelsDisruption of the PP2A/SET complexReactivation of PP2A function mdpi.com

Interactions with Other Cellular Targets (e.g., TRPM7, cPLA2α, Cannabinoid Receptors)

Beyond its well-documented effects on S1P receptors and PP2A, Fingolimod interacts with several other cellular targets, contributing to its complex pharmacological profile. These interactions are independent of S1P receptor modulation.

Transient Receptor Potential Melastatin 7 (TRPM7): Fingolimod has been identified as an inhibitor of the TRPM7 channel, a protein that functions as both an ion channel and a kinase. wikipedia.orgnih.gov This channel is involved in modulating macrophage proliferation, morphology, and the release of cytokines. nih.gov By inhibiting TRPM7, Fingolimod can influence inflammatory responses mediated by these immune cells. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): Research has reported that Fingolimod acts as a cPLA2α inhibitor. frontiersin.orgwikipedia.org cPLA2α is a key enzyme responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids. Inhibition of this enzyme represents another pathway through which Fingolimod exerts anti-inflammatory effects.

Cannabinoid Receptors: Fingolimod has been reported to function as a cannabinoid receptor antagonist. wikipedia.org The cannabinoid receptors, particularly CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system, which plays a role in regulating neurotransmission and immune function. google.com While this interaction has been noted, it is a less characterized aspect of Fingolimod's mechanism compared to its effects on S1P receptors.

Table 2: Summary of Fingolimod's Interactions with Other Cellular Targets
Cellular TargetReported InteractionPotential ConsequenceSource
TRPM7InhibitionModulation of macrophage activity and cytokine release wikipedia.orgnih.gov
cPLA2αInhibitionReduction in pro-inflammatory eicosanoid precursors frontiersin.orgwikipedia.org
Cannabinoid ReceptorsAntagonismModulation of the endocannabinoid system wikipedia.org

Cellular and Subcellular Localization Studies

The therapeutic effects of Fingolimod are intrinsically linked to its distribution and localization within the body at both the cellular and subcellular levels. As a lipophilic molecule, Fingolimod readily crosses the blood-brain barrier, a critical feature for its action in neuro-inflammatory conditions. nih.gov

Systemic and Cellular Distribution: Upon administration, Fingolimod is widely distributed throughout the body. A significant portion, approximately 86%, is partitioned into red blood cells. nih.govfrontiersin.org Both Fingolimod and its active metabolite, Fingolimod-P, are highly bound to plasma proteins (over 99.7%). nih.gov Within the central nervous system (CNS), Fingolimod is phosphorylated by sphingosine kinase 2 to form the active Fingolimod-P. nih.gov This active metabolite then interacts with S1P receptors expressed on the surface of various CNS cells, including astrocytes, oligodendrocytes, neurons, and microglia. nih.govnih.govresearchgate.net

Subcellular Localization: The subcellular targets of Fingolimod contribute to its mechanisms of action. The primary targets, the S1P receptors, are G protein-coupled receptors located on the cell surface. The interaction of Fingolimod-P with S1PR1 leads to the receptor's internalization and degradation, effectively removing it from the cell surface and blocking lymphocyte egress from lymph nodes. nih.gov

Furthermore, Fingolimod's interaction with targets other than S1P receptors implies a more complex subcellular distribution. The SET protein, a target for non-phosphorylated Fingolimod in the PP2A pathway, is known to have a primary nuclear localization, although it is also detected in the cytoplasm, endoplasmic reticulum, and at the cell membrane. mdpi.com This suggests that Fingolimod must be capable of entering the cell and potentially the nucleus to exert its effects on this pathway.

Table 3: Cellular and Subcellular Localization of Fingolimod and its Targets
LocationCompound/TargetDetailsSource
Systemic CirculationFingolimod~86% distributed in red blood cells; >99.7% plasma protein bound. nih.govfrontiersin.org
Central Nervous System (CNS)Fingolimod / Fingolimod-PReadily crosses the blood-brain barrier; phosphorylated to Fingolimod-P. nih.gov
Cell Surface (CNS Cells)S1P Receptors (S1P1, S1P3, S1P4, S1P5)Expressed on astrocytes, oligodendrocytes, neurons, microglia. Fingolimod-P binding leads to receptor internalization. nih.govnih.govresearchgate.net
Intracellular (Nucleus, Cytoplasm)SET ProteinPrimarily nuclear localization. A target for non-phosphorylated Fingolimod in the PP2A pathway. mdpi.com

Preclinical Pharmacological Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Fingolimod (B1672674) hydrochloride's preclinical ADME profile has been characterized in various animal species, providing foundational knowledge for its pharmacological development.

Following oral administration, fingolimod is well-absorbed. researchgate.net Studies in animal models indicate high oral bioavailability, a characteristic that is mirrored in human subjects where it exceeds 90%. researchgate.netfrontiersin.org The absorption process is slow, leading to a delayed time to reach maximum plasma concentration (Tmax). researchgate.net

Metabolic stability studies using liver microsomes from different species show variability in intrinsic clearance. In one study, the intrinsic clearance of a fingolimod analog, FTY720-C2, was found to be moderate in mouse, monkey, and human microsomes, high in rat microsomes, and low in dog microsomes, indicating species-specific differences in metabolic rates. nih.gov For another analog, FTY720-Mitoxy, clearance was low in dog microsomes, moderate in mouse and human, and high in rat and monkey microsomes. nih.gov

Table 1: In Vitro Intrinsic Clearance of Fingolimod Analogs in Liver Microsomes from Various Species

Compound Species Intrinsic Clearance (μL/min/mg) Classification
FTY720-C2 Mouse 22.5 Moderate
Rat 79.5 High
Dog 6.0 Low
Monkey 20.2 Moderate
FTY720-Mitoxy Mouse 1.8 Low
Rat 7.8 Moderate
Dog 1.4 Low
Monkey 135.0 High

Data sourced from a study on fingolimod analogues FTY720-C2 and FTY720-Mitoxy. nih.gov

Fingolimod exhibits extensive distribution into body tissues. europa.eudrugs.com This is reflected by a large volume of distribution, estimated to be approximately 1200 ± 260 L in humans, a parameter informed by preclinical findings. researchgate.neteuropa.eudrugbank.com Both fingolimod and its active metabolite, fingolimod-phosphate, are highly bound to plasma proteins, with binding exceeding 99.7%. researchgate.netdrugbank.com

Distribution is not uniform across all body compartments. Fingolimod significantly partitions into red blood cells, with about 86% of the compound found in this fraction. frontiersin.orgdrugbank.com In contrast, the active phosphorylated form has a lower uptake into red blood cells (17%). researchgate.netfrontiersin.org Notably, preclinical studies in healthy subjects using a radio-iodolabelled analogue demonstrated that fingolimod penetrates the brain, crossing the blood-brain barrier. europa.eu

The elimination of fingolimod and its active metabolite is a slow process, with a reported half-life ranging from 6 to 9 days in studies involving human volunteers, which aligns with preclinical observations. researchgate.netdrugbank.com In rats, the half-life was found to be approximately 20 hours following a single intravenous dose. plos.org Steady-state concentrations are typically achieved after 1 to 2 months of daily administration. researchgate.netdrugbank.com

Excretion occurs primarily after extensive metabolism. Following an oral dose, about 81% is slowly excreted into the urine, mainly in the form of inactive metabolites. frontiersin.orgdrugbank.com The major metabolite recovered in urine is a butanoic acid derivative. frontiersin.org A very small fraction, less than 2.5% of the dose, is excreted in the feces as unchanged fingolimod and fingolimod-phosphate. frontiersin.orgdrugbank.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Preclinical Studies

A primary pharmacodynamic effect of fingolimod observed in preclinical and clinical studies is the dose-dependent reduction of the peripheral lymphocyte count. europa.euhres.ca This effect is a direct result of the drug's mechanism of action, which involves the reversible sequestration of lymphocytes in lymphoid tissues. europa.euhres.ca Exposure to fingolimod leads to a reduction in circulating lymphocytes to approximately 20-30% of their baseline values. europa.euhres.ca

Studies have shown a direct correlation between fingolimod administration and immediate changes in immune cell populations. Within 6 hours of the first dose, a significant decrease in the absolute counts of total lymphocytes, as well as specific subsets including CD3+, CD3+CD4+, and CD19+ cells, can be detected. nih.gov These acute changes have been shown to correlate with the long-term immunological modulation observed during sustained therapy. nih.gov

Dose-response relationships for fingolimod have been characterized in various animal models. In experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis, fingolimod demonstrated efficacy over a wide range of doses, from 0.1 mg/kg to 30 mg/kg. nih.gov

A detailed dose-response study was conducted in a 5xFAD transgenic mouse model of Alzheimer's disease, where mice were treated with fingolimod from 1 to 8 months of age. nih.gov The study revealed distinct, dose-dependent effects on various pathological markers. At a dose of 1 mg/kg/day, fingolimod reduced both peripheral blood lymphocyte counts and brain Aβ levels. nih.gov In contrast, the lowest dose tested (0.03 mg/kg/day) produced therapeutic benefits, such as improved memory and decreased activation of microglia and astrocytes, without affecting circulating lymphocyte counts. nih.gov This suggests that the neuroprotective effects in this model may occur at doses lower than those required for systemic immunosuppression. nih.gov

Table 2: Dose-Response Effects of Fingolimod in a 5xFAD Mouse Model of Alzheimer's Disease

Dose (mg/kg/day) Effect on Peripheral Lymphocytes Effect on Brain Aβ Levels Other Observed Effects
1 Decreased Decreased
0.03 No effect Not specified Improved memory, decreased microglia/astrocyte activation, restored hippocampal GABA and glycerophosphocholine.

Data sourced from a dose-response study in 5xFAD mice. nih.gov

Preclinical Efficacy in Disease Models

Immunomodulatory Effects in Experimental Autoimmune Models

Siponimod's primary mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors, which are crucial for the trafficking of lymphocytes. By acting as a functional antagonist at these receptors, Siponimod effectively traps lymphocytes within the lymph nodes, preventing their migration into the CNS and other tissues. This sequestration of immune cells is a key factor in its efficacy in autoimmune disease models.

Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS). Studies have consistently shown that Siponimod can ameliorate the clinical signs of EAE. When administered after the onset of disease, Siponimod has been shown to reduce motor deficits in EAE mice. nih.gov In one study, intracerebroventricular infusion of Siponimod directly into the brain improved the EAE disease score. mdpi.com Furthermore, in a spontaneous EAE model, preventive treatment with Siponimod inhibited the formation of ectopic lymphoid tissue and reduced the extent of demyelination. nih.gov

In a model of subpial cortical injury, treatment with Siponimod was found to modulate the activity of sphingosine (B13886) 1-phosphate (S1P) receptor1,5. jci.org This modulation is believed to play a role in reducing the pathological features associated with this type of cortical injury. jci.org

Impact on Lymphocyte Subsets and Infiltration in CNS Models

A hallmark of Siponimod's action is its profound effect on circulating lymphocyte populations. By modulating S1P receptors, Siponimod inhibits the egress of lymphocytes from secondary lymphoid organs. nih.govresearchgate.net This leads to a significant reduction in peripheral lymphocyte counts, a phenomenon known as lymphopenia. nih.govresearchgate.netnih.gov

Flow cytometry analysis of peripheral blood in animal models has confirmed a reduction in both B and T cells following treatment with Siponimod. nih.gov Specifically, microarray analysis has shown that immune-associated genes involved in T and B cell activation and receptor signaling are largely decreased by Siponimod. jci.org This is consistent with a reduction in CD4+ T cells, CD8+ T cells, and B cells. jci.orgnih.gov

The prevention of lymphocyte infiltration into the CNS is a key therapeutic effect. mdpi.comnih.gov By sequestering lymphocytes in the periphery, Siponimod reduces the number of immune cells that can cross the blood-brain barrier and contribute to inflammation and demyelination within the CNS. nih.gov

Modulation of Cytokine and Chemokine Profiles in Preclinical Settings

In addition to its effects on lymphocyte trafficking, Siponimod also modulates the production of inflammatory mediators. In preclinical studies, Siponimod has been shown to influence the cytokine and chemokine profiles, further contributing to its anti-inflammatory effects.

In cultured microglia, Siponimod was found to ameliorate the secretion of IL-6. mdpi.com In another in vitro study, Siponimod reduced the expression of pro-inflammatory genes such as TNFα and IL-1β in LPS-stimulated microglial cells. mdpi.com It also modulated the expression of the anti-inflammatory cytokines IL-10 and IL-27. mdpi.com Furthermore, single-cell RNA sequencing of the spinal cords of Siponimod-treated mice revealed an upregulation of proinflammatory genes in astrocytes and ependymal cells. researchgate.netnih.gov

Direct Central Nervous System (CNS) Effects in Preclinical Models

Beyond its peripheral immunomodulatory effects, there is growing evidence that Siponimod exerts direct effects within the CNS, contributing to its neuroprotective and potentially neuroregenerative properties. nih.govnih.gov The ability of Siponimod to cross the blood-brain barrier allows it to interact with S1P receptors expressed on various CNS resident cells. nih.govnih.gov

Neuroprotective and Neuroregenerative Potentials in Animal Models

Preclinical studies have highlighted the neuroprotective capabilities of Siponimod in various animal models of CNS injury. In a mouse model of intracerebral hemorrhage, the related compound Fingolimod (B1672674) was shown to significantly decrease edema, apoptosis, and brain atrophy, while enhancing neurobehavioral recovery. nih.gov

Studies with Fingolimod have also suggested a role in promoting the secretion of brain-derived neurotrophic factor (BDNF) from T cells, which may contribute to its neuroprotective effects. frontiersin.org In the cuprizone (B1210641) model of demyelination, which is independent of autoimmune processes, Siponimod ameliorated oligodendrocyte degeneration, demyelination, and axonal injury. nih.gov

Modulation of Glial Cell Function (Astrocytes, Microglia, Oligodendrocytes)

Siponimod's interaction with S1P receptors on glial cells is a key aspect of its direct CNS effects. nih.gov It has been shown to modulate the function of astrocytes, microglia, and oligodendrocytes. mdpi.comresearchgate.netnih.govnih.gov

Astrocytes: Siponimod can directly act on astrocytes. In vitro studies have shown that it can inhibit NFκB translocation in human astrocytes, indicating a direct anti-inflammatory activity. frontiersin.org It also helps maintain the expression of glutamate (B1630785) transporters, which are crucial for preventing excitotoxicity. frontiersin.org Furthermore, Siponimod has been shown to reduce astrogliosis in vivo. frontiersin.org

Microglia: Siponimod can modulate the activation state of microglia. mdpi.com It has been observed to attenuate microgliosis in EAE mice and other models of brain injury. nih.gov In vitro, it can reduce the production of pro-inflammatory mediators by microglia. mdpi.comnih.gov By shifting microglia towards a more regenerative state, Siponimod may contribute to CNS repair. nih.gov

Oligodendrocytes: A significant finding is Siponimod's protective effect on oligodendrocytes, the myelin-producing cells of the CNS. In the cuprizone model, Siponimod's protective effects were found to be dependent on the S1P5 receptor, which is predominantly expressed by oligodendrocytes. nih.gov This suggests a direct protective mechanism on these cells, independent of its effects on T and B cells. nih.gov The related compound Fingolimod has also been shown to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs), which is essential for remyelination. nih.gov

Blood-Brain Barrier Integrity Modulation in Experimental Systems

The active metabolite of fingolimod, fingolimod-phosphate, has been shown to directly impact the integrity of the blood-brain barrier (BBB) in various experimental settings. nih.govnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.gov Fingolimod can cross the BBB and accumulate in the CNS, allowing for direct action on brain cells, including the endothelial cells that form the BBB. nih.gov

Studies on immortalized human brain microvascular endothelial cells (BMECs) have demonstrated that treatment with fingolimod-phosphate can enhance the barrier's properties. nih.gov Specifically, it has been observed to increase the levels of the tight junction protein claudin-5 and enhance transendothelial electrical resistance (TEER) values, both of which are indicators of a less permeable, more robust barrier. nih.gov This effect is believed to be mediated through sphingosine-1-phosphate (S1P) receptors present on the BMECs. nih.gov By modulating these receptors, fingolimod-phosphate can strengthen the junctions between endothelial cells, thereby tightening the barrier. nih.gov

In experimental models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), fingolimod has been found to preserve the integrity of the BBB. frontiersin.org It achieves this by decreasing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that can degrade components of the BBB, while increasing its counter-regulator, tissue inhibitor of metalloproteinase-1 (TIMP-1). frontiersin.org Furthermore, in the context of multiple sclerosis, fingolimod-phosphate has been shown to restore BBB function that has been compromised by exposure to sera from MS patients. nih.gov It was found to upregulate claudin-5 expression and inhibit the increase of vascular cell adhesion molecule-1 (VCAM-1) levels in BMECs that were induced by the MS sera. nih.gov

However, the effects of fingolimod on the BBB can be complex and context-dependent. While many studies point towards a stabilizing effect, particularly under inflammatory conditions, some research suggests that at higher concentrations, fingolimod may induce a breakdown of the endothelial barrier. nih.govnih.gov

Table 1: Effects of Fingolimod-Phosphate on Blood-Brain Barrier Components in vitro

Experimental Model Key Findings Reference
Immortalized human brain microvascular endothelial cells (BMECs) Increased claudin-5 protein levels and enhanced transendothelial electrical resistance (TEER). nih.gov
BMECs exposed to sera from MS patients Restored claudin-5 and VCAM-1 protein/mRNA levels and TEER values. nih.gov
In vitro model of the BBB under inflammatory conditions Did not stabilize the barrier; no significant changes in tight junction proteins occludin, claudin 5, and ZO-1. nih.gov

Investigation in Other Preclinical Disease Models (e.g., Cancer, Organ Injury)

Beyond its established role in the treatment of multiple sclerosis, the therapeutic potential of fingolimod has been explored in a variety of other preclinical disease models, most notably in oncology. nih.govsemanticscholar.org Its efficacy has been demonstrated in multiple in vitro and in vivo cancer models, suggesting a possible role in cancer therapy. nih.gov Preclinical studies have investigated its effects in non-small cell lung cancer, triple-negative breast cancer, colon cancer, prostate cancer, liver cancer, and ovarian cancer. mdpi.comnih.gov

In preclinical models of non-small cell lung cancer (NSCLC), fingolimod has been shown to repress tumor progression in vivo. mdpi.com Similarly, in models of triple-negative breast cancer (TNBC), fingolimod has demonstrated the ability to repress tumor growth and the formation of metastases in the liver and spleen. nih.gov The anti-cancer potential of fingolimod has also been observed in preclinical models of colon, prostate, and liver cancer. nih.gov

Mechanisms of Antiproliferative or Pro-apoptotic Activity in in vitro Cancer Models

The anti-cancer effects of fingolimod are attributed to several mechanisms, with the induction of apoptosis, or programmed cell death, being a major contributor. nih.govnih.gov In various cancer cell lines, fingolimod has been shown to induce apoptosis, thereby inhibiting tumor cell survival. nih.gov For instance, in triple-negative breast cancer cells, fingolimod was found to induce cell death in a dose-dependent manner in both 2D and 3D tumor models. nih.gov

The pro-apoptotic activity of fingolimod can be mediated through multiple signaling pathways. It has been shown to induce apoptosis in leukemic cells through the activation of BIM and BID, which are proteins that can inhibit anti-apoptotic Bcl-2 proteins and activate BAX and BAK, key effectors of apoptosis. nih.gov Another proposed mechanism for fingolimod's anti-cancer properties is through the inhibition of sphingosine kinase 1 (SK1), an enzyme that is often overexpressed in various cancers and contributes to cancer progression. nih.gov Furthermore, fingolimod can activate protein phosphatase 2A (PP2A), a tumor suppressor that is often inactivated in cancer. uniba.itresearchgate.net The reactivation of PP2A by fingolimod can lead to the dephosphorylation of key signaling molecules involved in cell survival and proliferation, such as ERK1/2, ultimately leading to apoptosis. researchgate.net

Table 2: Pro-apoptotic and Antiproliferative Mechanisms of Fingolimod in Cancer Models

Cancer Model Mechanism of Action Key Findings Reference
Triple-Negative Breast Cancer (in vitro) Induction of apoptosis Repressed tumor cell survival in a dose-dependent manner. nih.gov
Leukemia (in vitro) Activation of BIM and BID Induced apoptosis through the intrinsic pathway. nih.gov
Various Cancer Cell Lines (in vitro) Inhibition of Sphingosine Kinase 1 (SK1) Contributes to the anti-cancer properties of fingolimod. nih.gov
Hematological Cancer Cells (in vitro) Activation of Protein Phosphatase 2A (PP2A) Mediated apoptosis through dephosphorylation of ERK1/2. researchgate.net
Various Cancer Cell Lines (in vitro) G1 phase cell cycle arrest Down-regulation of cyclin D1, cyclin E, and CDK2/4; up-regulation of CDK inhibitors. researchgate.net

Effects on Angiogenesis in Preclinical Cancer Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. nih.gov Fingolimod has been shown to possess anti-angiogenic properties in several preclinical cancer models. mdpi.comnih.gov By repressing tumor angiogenesis, fingolimod can effectively starve tumors and inhibit their growth and spread. nih.gov

The anti-angiogenic effects of fingolimod are thought to be mediated, at least in part, through its modulation of the S1P/S1PR signaling axis. mdpi.com S1P signaling is known to play a role in promoting neovascularization in tumors. nih.gov By acting as a functional antagonist of S1P receptors, fingolimod can interfere with these pro-angiogenic signals. nih.gov Specifically, S1P receptor 1 (S1P1) is often induced in tumor vessels, and its knockdown has been shown to significantly reduce angiogenesis in murine models. nih.gov Therefore, by downregulating S1P1, fingolimod can exert its anti-angiogenic effects. In a Lewis Lung Carcinoma (LLC1) model, fingolimod was shown to reduce lung tumor growth through the repression of angiogenesis. mdpi.com

Analytical and Methodological Approaches for Research

Quantitative Bioanalysis in Preclinical Biological Matrices (e.g., Blood, Plasma, Tissues)

Accurate quantification of 1-Hydroxy Fingolimod (B1672674) Hydrochloride (Fingolimod-Phosphate) and its parent compound, Fingolimod, in preclinical biological matrices such as blood, plasma, and tissues is fundamental for pharmacokinetic and pharmacodynamic studies. The development of sensitive and robust bioanalytical methods is critical due to the low concentrations often present in these samples and the complexity of the matrices themselves.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of Fingolimod and its phosphate (B84403) metabolite in biological fluids. researchgate.net These methods offer high throughput and specificity, allowing for the simultaneous determination of the parent drug and its active metabolite. researchgate.net

Sample preparation is a critical first step and typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. researchgate.netnih.govnih.gov For instance, a simple protein precipitation from whole blood using a mixture of acetonitrile (B52724) and methanol (B129727) has been shown to be an effective and rapid preparation method. researchgate.net Detection is commonly achieved using a triple quadrupole mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM). nih.gov This allows for the specific monitoring of precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity. nih.gov

Validation of these LC-MS/MS methods is performed according to regulatory guidelines, establishing parameters such as linearity, accuracy, precision, recovery, and stability. nih.govnih.gov Methods have been validated over concentration ranges suitable for preclinical and clinical studies, with lower limits of quantification (LLOQ) often in the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. nih.govnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Fingolimod Quantification

Parameter Method 1 (Human Whole Blood) nih.gov Method 2 (Rat Plasma) nih.gov Method 3 (Human Plasma) nih.gov
Extraction Method Liquid-Liquid Extraction Protein Precipitation Protein Precipitation
LC Column Fortis UniverSil Cyano XBridge C18 Not Specified
Mobile Phase Not Specified 5mM Ammonium (B1175870) Formate (pH 9.0) & Acetonitrile (Gradient) Not Specified
Ionization Mode Positive MRM Positive Ionization Not Specified
Linear Range 12-1200 pg/mL 0.1-100 ng/mL 0.3-150 ng/mL (Fingolimod), 1.5-150 ng/mL (Fingolimod-P)
Internal Standard Fingolimod-D4 Imipramine Not Specified
LLOQ 12 pg/mL 0.1 ng/mL 0.3 ng/mL (Fingolimod), 1.5 ng/mL (Fingolimod-P)

Effective chromatographic separation is essential to resolve Fingolimod and 1-Hydroxy Fingolimod Hydrochloride from endogenous matrix components and ensure accurate quantification. Both high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems are widely used. nih.govnih.gov UPLC systems, with their use of smaller particle size columns (e.g., 1.7 µm), offer advantages in terms of resolution, sensitivity, and reduced run times compared to traditional HPLC. nih.gov

Reversed-phase chromatography is the most common separation mode. Columns such as C18 and C8 are frequently employed to separate the analytes based on their hydrophobicity. researchgate.netnih.govnih.govresearchgate.net The choice of mobile phase, typically a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, ammonium formate) and an organic solvent like acetonitrile or methanol, is optimized to achieve symmetric peak shapes and adequate retention times. nih.govnih.govmdpi.com Gradient elution is often used to efficiently separate compounds with different polarities within a single analytical run. nih.govnih.gov

Table 2: Chromatographic Conditions for Fingolimod Analysis

Technique Column Mobile Phase Flow Rate Detection Retention Time (Fingolimod) Reference
UPLC Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) Buffer: Acetonitrile (35:65 v/v) 0.35 mL/min 220 nm Not Specified nih.gov
HPLC Sunfire C18 (250 x 4.6 mm, 5.0 µm) Buffer: Acetonitrile (35:65 v/v) 0.9 mL/min 220 nm Not Specified nih.gov
HPLC Nova-Pak C8 KH2PO4 (50 mM, pH 3.0): Acetonitrile (45:55) 1.0 mL/min 220 nm ~2.4 min researchgate.net
HPLC Symmetry C18 (150 x 4.6 mm, 5 µm) 0.1% Trifluoroacetic acid: Acetonitrile (50:50, v/v) 1.2 mL/min 220 nm ~2.95 min nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. For the analysis of Fingolimod, deuterated Fingolimod (e.g., Fingolimod-D4) is commonly used as an internal standard. researchgate.netnih.gov A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). aimspress.com

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. youtube.com By calculating the ratio of the analyte's response to the SIL-IS's response, any variations during sample preparation, injection, and ionization can be effectively compensated for. This approach significantly improves the accuracy, precision, and robustness of the quantification, correcting for potential ion suppression or enhancement caused by the biological matrix. researchgate.netyoutube.com

In vitro Assay Development for Mechanistic Studies

In vitro assays are indispensable for dissecting the molecular mechanisms through which this compound exerts its pharmacological effects. These assays allow for the study of drug-receptor interactions and downstream cellular events in controlled experimental systems.

This compound (Fingolimod-Phosphate) is a potent sphingosine (B13886) 1-phosphate (S1P) receptor modulator. nih.gov Receptor binding assays are employed to determine the affinity and selectivity of the compound for the five known S1P receptor subtypes (S1P1 through S1P5). These assays typically use cell membranes or whole cells engineered to express a specific S1P receptor subtype. The binding affinity is determined by measuring the displacement of a radiolabeled ligand by increasing concentrations of the test compound.

Studies have shown that this compound binds with high affinity to four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5, but has very low activity at the S1P2 receptor. nih.govresearchgate.net The potency of the compound is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), with values typically in the low nanomolar range, indicating a potent interaction with its target receptors. nih.gov

Table 3: Receptor Activation Potency of this compound (Fingolimod-Phosphate)

Receptor Subtype Potency (EC50) Reference
S1P1 ~0.3 - 0.6 nM nih.gov
S1P3 ~3 nM nih.gov
S1P4 ~0.3 - 0.6 nM nih.gov
S1P5 ~0.3 - 0.6 nM nih.gov
S1P2 >10,000 nM nih.gov

Cell-based functional assays are crucial for understanding the physiological consequences of receptor binding. These assays measure the cellular response following receptor activation by this compound.

Receptor Internalization: A key mechanism of this compound is its ability to act as a "functional antagonist" at the S1P1 receptor. nih.govmdpi.com While it initially acts as an agonist, chronic exposure leads to the profound internalization and subsequent degradation of the S1P1 receptor. researchgate.netmdpi.commdpi.com This process can be studied using various techniques. For instance, an in situ ELISA can be used to quantify the amount of receptor remaining on the cell surface of cells engineered to express a tagged version of the S1P1 receptor. mdpi.com Fluorescence microscopy can also be used to visualize the movement of fluorescently-tagged S1P1 receptors from the cell membrane into intracellular compartments following treatment with the compound. nih.gov This sustained internalization prevents the cell, such as a lymphocyte, from responding to the endogenous S1P gradient, which is critical for its egress from lymphoid tissues. researchgate.netmdpi.com

Calcium Flux: S1P receptors are G protein-coupled receptors that can signal through various pathways, including the mobilization of intracellular calcium (Ca2+). nih.gov Calcium flux assays are used to measure changes in intracellular calcium concentrations upon receptor activation. These assays typically use fluorescent calcium indicators (e.g., Indo-1) that change their spectral properties upon binding to calcium. nih.gov Studies have demonstrated that Fingolimod can induce Ca2+ influx and mobilization. nih.gov This response can be measured in real-time using flow cytometry or plate-based fluorescence readers, providing insight into the specific signaling pathways activated by the compound in different cell types, such as T-lymphocytes. nih.gov

Lymphocyte Egress: The functional consequence of S1P1 receptor internalization is the inhibition of lymphocyte egress from secondary lymphoid organs. nih.gov This effect can be modeled and quantified in vivo by measuring peripheral blood lymphocyte counts in preclinical animal models following administration of the compound. A significant reduction in circulating lymphocytes, which reaches a steady state, is a hallmark pharmacodynamic effect. researchgate.net For example, administration of Fingolimod to rodents leads to a rapid and profound reduction in peripheral lymphocyte counts, with decreases of over 75% observed within hours. This sequestration of lymphocytes in the lymph nodes is a primary therapeutic mechanism, and its quantification is a key functional readout. nih.gov

Methodologies for Studying Metabolism in Biological Systems (e.g., Microsomal Assays, Hepatocyte Incubations)

The biotransformation of fingolimod, the parent compound of 1-Hydroxy Fingolimod, is investigated using various in vitro systems that replicate the metabolic environment of the liver. These methodologies are crucial for identifying the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation. The primary approaches involve subcellular fractions, such as liver microsomes, and cellular systems, like hepatocytes.

One of the principal metabolic pathways for fingolimod is oxidative metabolism, specifically hydroxylation, which leads to the formation of hydroxylated metabolites that are precursors to other downstream products. researchgate.netnih.gov Research has identified that enzymes belonging to the cytochrome P450 (CYP) 4F subfamily, with CYP4F2 being the most significant, are primarily responsible for this initial hydroxylation step. nih.govdrugbank.comnih.gov

Microsomal Assays

Microsomal assays are a foundational tool for studying phase I metabolism. Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.

Enzyme Kinetics and Identification: Studies using human liver microsomes (HLM) have demonstrated that ω-hydroxylation is the main metabolic pathway for fingolimod. nih.gov The kinetics of this reaction in HLM have been characterized, as detailed in the table below. nih.gov To pinpoint the specific enzymes responsible, researchers utilize a panel of recombinant human CYP enzymes. Among 21 different recombinant enzymes tested, only CYP4F2, and to a lesser degree CYP4F3B, generated metabolite profiles comparable to those seen in HLM, confirming their role in fingolimod hydroxylation. nih.gov

Inhibition Studies: Further confirmation of the enzymatic pathway is achieved through inhibition studies. Ketoconazole, a known inhibitor of CYP3A and CYP4F2, was shown to inhibit the metabolism of fingolimod in both HLM and in systems with recombinant CYP4F2. nih.gov The inhibitory effect of a CYP4F2-specific antibody, which almost completely halted the metabolism of fingolimod in HLM, provided conclusive evidence for the enzyme's primary role. nih.gov In contrast, antibodies specific to CYP2D6, CYP2E1, and CYP3A4 did not produce significant inhibition. nih.gov

Interactive Data Table: Enzyme Kinetics and Inhibition of Fingolimod Metabolism in Human Liver Microsomes

Hepatocyte Incubations

Hepatocytes, being intact liver cells, provide a more comprehensive model that includes both phase I and phase II metabolic enzymes, as well as transport mechanisms. They are utilized to investigate aspects of metabolism like enzyme induction.

Enzyme Induction Studies: To assess the potential for other drugs to alter the metabolic rate of fingolimod, primary human hepatocytes have been incubated with known CYP inducers. nih.gov Treatment with potent inducers for 72 hours resulted in a significant increase in the rate of fingolimod metabolism. nih.govfda.gov Interestingly, this increased metabolism occurred even though the mRNA levels of CYP4F2 and CYP4F3B were not substantially elevated. nih.gov However, the activity of CYP3A and the mRNA of CYP3A4 were strongly induced, and the ω-hydroxylation of leukotriene B4 (a marker of CYP4F activity) also increased, suggesting a complex regulatory mechanism or the involvement of other inducible pathways. nih.gov

Interactive Data Table: Effect of CYP Inducers on Fingolimod Metabolism in Primary Human Hepatocytes

Studies on fingolimod analogues in hepatocytes have also shown that metabolism primarily occurs on the octyl side chain, leading to the formation of a series of carboxylic acid metabolites, which is consistent with the metabolic fate of the parent compound following initial hydroxylation. nih.gov

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of S1P Receptor and Non-S1P Receptor Targets

A foundational area of future inquiry is to determine if 1-Hydroxy Fingolimod (B1672674) Hydrochloride interacts with S1P receptors. The active metabolite, fingolimod-phosphate, exerts its primary immunomodulatory effects by acting as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). frontiersin.orgplos.org This leads to the internalization and degradation of S1P1 receptors on lymphocytes, sequestering them within lymph nodes. nih.govwikipedia.org

Future research must conduct comprehensive binding and functional assays to ascertain whether 1-Hydroxy Fingolimod Hydrochloride, in either its phosphorylated or unphosphorylated form, has any affinity for S1P receptors. Should it exhibit any interaction, the subsequent downstream signaling effects would need to be characterized to determine if it acts as an agonist, antagonist, or biased agonist, and at which specific receptor subtypes.

Furthermore, research into non-S1P receptor targets is crucial. The parent compound, unphosphorylated fingolimod, has been reported to have biological activity independent of S1P receptors, including the inhibition of cytosolic phospholipase A2 (cPLA2) and ceramide synthase. nih.goveuropa.eu It has also been shown to modulate the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). nih.gov Investigations are needed to see if this compound shares any of these or possesses novel off-target activities.

Investigating Specific Roles of this compound as an Active Metabolite or Standalone Entity

Currently, the hydroxylated metabolites of fingolimod are generally considered inactive products of a degradation pathway. frontiersin.orgdrugbank.com A critical unanswered question is whether this compound is indeed pharmacologically inert or if it possesses unique biological activities.

Future studies should aim to:

Quantify its formation in vivo: Determine the extent to which this compound is formed in various species, including humans, following administration of fingolimod.

Evaluate as a standalone compound: The potential of synthesizing and administering this compound directly as a therapeutic agent should be considered. This would only be viable if it is found to have a desirable activity profile, potentially with fewer side effects or a different therapeutic application compared to the parent drug. Research into novel fingolimod analogues has shown that modifications can lead to compounds that retain neuroprotective effects without causing immunosuppression. plos.org

Development of Advanced Preclinical Models for Disease Mimicry

Should initial screening reveal any promising biological activity for this compound, the development of relevant preclinical models would be the next logical step. The therapeutic efficacy of fingolimod was extensively demonstrated in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. nih.gov

If this compound shows potential as an immunomodulator, its effects could be tested in EAE or other models of autoimmune disease. If its activity profile suggests other applications, such as neuroprotection or anti-cancer effects (as have been explored for fingolimod and its derivatives), then appropriate models would be required. drugbank.comjst.go.jp For instance, studies on fingolimod analogues have utilized in vitro models of neuroinflammation and in vivo models of Parkinson's disease. plos.org Advanced models, such as humanized mouse models or organ-on-a-chip systems, could provide more translatable data on its efficacy and mechanism of action.

Potential as a Research Probe for Sphingolipid Signaling Pathways

Even if this compound lacks therapeutic potential, it could serve as a valuable research tool. The intricate balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate. europa.eu

Future studies could utilize synthesized this compound to:

Probe enzyme function: Investigate its interaction with enzymes in the sphingolipid pathway, such as sphingosine (B13886) kinases (SK1/SK2), S1P lyase, or ceramide synthases. europa.eu Understanding how specific structural modifications, like the addition of a hydroxyl group at the benzylic position, affect enzyme binding and activity can provide valuable insights into the structure-activity relationships of these enzymes.

Delineate metabolic pathways: As a reference standard, it can help to precisely map the metabolic fate of fingolimod and its analogues, clarifying the roles of specific cytochrome P450 enzymes. nih.gov

Table 1: Known Metabolites and Derivatives of Fingolimod and Their Investigated Roles

Compound Name Primary Investigated Role Key Research Findings
Fingolimod Prodrug, Active Molecule Precursor to the active phosphate (B84403) form; also exhibits non-S1P receptor-mediated effects. nih.govwikipedia.org
Fingolimod-Phosphate Active Metabolite Potent S1P receptor modulator causing lymphocyte sequestration; the primary driver of efficacy in MS. plos.orgnih.gov
ω-Hydroxy Fingolimod (M12) Inactive Metabolite Product of CYP4F2-mediated hydroxylation, part of the elimination pathway. researchgate.netplos.org
Carboxylic Acid Metabolites Inactive Metabolites Formed by further oxidation of hydroxylated fingolimod; excreted in urine. frontiersin.orgplos.org
1-Hydroxy Fingolimod Unknown Biological activity and role as a metabolite are largely uncharacterized in public literature. klivon.com

| FTY720-C2 | Investigational Analogue | A ceramide-based analogue that stimulates PP2A activity and crosses the blood-brain barrier without phosphorylation. plos.org |

This table is based on available research data and is intended for informational purposes.

Q & A

Q. What are the primary mechanisms of action of 1-Hydroxy Fingolimod Hydrochloride in modulating immune responses?

  • Answer: this compound (active metabolite of Fingolimod) primarily acts as a sphingosine 1-phosphate (S1P) receptor modulator. It binds to S1P receptors (S1PR1, S1PR3-5), inducing receptor internalization and blocking lymphocyte egress from lymph nodes, thereby reducing autoreactive T-cell migration into the central nervous system . Secondary mechanisms include PAK1 activation, which may influence cytoskeletal dynamics and cellular signaling . Researchers should confirm receptor specificity using phosphorylation assays (e.g., SK2 kinase dependency) and lymphocyte trafficking models (e.g., transwell migration assays with K562 or NK cells) .

Q. What standardized analytical methods are recommended for assessing the purity of this compound in experimental samples?

  • Answer: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the gold standard. The USP43-NF38 monograph specifies a 33-minute gradient method using a Purospher® STAR RP-18 column (150 × 3.0 mm, 3 µm), with mobile phases of 0.1% phosphoric acid in water and acetonitrile . System suitability requires baseline separation of Fingolimod and its impurities (e.g., retention time ~9.4 minutes). For impurity profiling, validate methods against USP reference standards and ensure compliance with ≤2.0% total impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values of this compound across different cellular models?

  • Answer: Variations in IC₅₀ values (e.g., 0.033 nM in K562 cells vs. higher values in other lines) may arise from differences in phosphorylation efficiency or receptor expression. To reconcile discrepancies:
  • Use isogenic cell lines with controlled S1PR1-5 expression.
  • Quantify phosphorylated metabolite levels via LC-MS/MS to correlate activity with intracellular conversion .
  • Standardize incubation times (≥6 hours for full phosphorylation) and serum-free conditions to minimize confounding factors .

Q. What experimental strategies are effective in elucidating the dual role of this compound as both an S1P receptor modulator and PAK1 activator?

  • Answer: To dissect dual mechanisms:
  • Employ selective inhibitors (e.g., IPA-3 for PAK1 vs. S1PR1 antagonists like W146) in combination studies.
  • Use siRNA knockdown of PAK1/S1PR1 in primary lymphocytes to isolate pathway-specific effects on migration (S1PR1) vs. cytoskeletal remodeling (PAK1) .
  • Measure downstream markers: β-arrestin recruitment (S1PR1 internalization) and Rac1-GTPase activation (PAK1 signaling) .

Q. How should researchers design in vivo studies to evaluate the neuroprotective effects of this compound beyond its immunomodulatory actions?

  • Answer:
  • Model Selection: Use experimental autoimmune encephalomyelitis (EAE) mice with axonal injury markers (e.g., neurofilament light chain in serum) .
  • Endpoints: Quantify neuronal survival via histopathology (e.g., cresyl violet staining) and MRI for lesion volume reduction.
  • Dosage: Administer 0.3–1 mg/kg orally, aligning with pharmacokinetic studies showing brain penetration .
  • Controls: Include S1PR1-knockout mice to distinguish direct neuroprotection from immunomodulation .

Contradiction Analysis & Methodological Guidance

Q. How can researchers address conflicting data on this compound’s efficacy in late-stage disease models (e.g., leukemia vs. multiple sclerosis)?

  • Answer: In leukemia models, efficacy is limited in advanced stages due to compensatory pathways (e.g., PI3K/Akt survival signals). To improve translational relevance:
  • Combine with PI3K inhibitors (e.g., LY294002) in xenograft models .
  • Use longitudinal pharmacodynamic monitoring (e.g., S1PR1 occupancy via PET imaging) to optimize dosing schedules .

Q. What precautions are necessary when co-administering this compound with other CNS-targeted therapies (e.g., anticonvulsants)?

  • Answer: Preclinical studies show synergistic negative inotropic effects with diazepam . Mitigation strategies include:
  • Cardiac monitoring (ECG for QT prolongation) in rodent models.
  • Dose escalation studies to identify safe thresholds for combination therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.